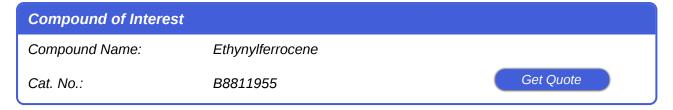


Ethynylferrocene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Ethynylferrocene** for Researchers and Drug Development Professionals

Introduction

Ethynylferrocene is an organometallic compound that has garnered significant interest in various fields of chemical research, including medicinal chemistry, materials science, and electrochemistry. Its unique structure, combining the redox-active ferrocene moiety with a reactive ethynyl group, makes it a versatile building block for the synthesis of complex molecular architectures. Ferrocene-containing compounds have shown promise in drug development, exhibiting anticancer and antimalarial properties.[1][2][3][4] The ethynyl group provides a handle for various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide provides a comprehensive overview of ethynylferrocene, including its chemical properties, detailed synthesis protocols, and key applications relevant to researchers and drug development professionals.

Core Properties of Ethynylferrocene

Ethynylferrocene is a crystalline solid, typically appearing as orange to red-brown crystals or powder. Key quantitative data for this compound are summarized in the table below.



Property	Value	Source(s)
CAS Number	1271-47-2	
Molecular Weight	210.05 g/mol	
Molecular Formula	C12H10Fe	_
Melting Point	50-54 °C	-
Appearance	Crystals or Crystalline Powder	-
Color	Red-brown	_
Storage Temperature	2-8°C	-
Solubility	Chloroform (Slightly), Methanol (Slightly)	-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **ethynylferrocene**.

Spectroscopy	Data	Source(s)
¹H NMR (300 MHz, CDCl₃)	δ: 2.71 (s, 1H), 4.19 (m, 2H), 4.21 (s, 5H), 4.46 (m, 2H)	
¹³ C NMR (75 MHz, CDCl ₃)	δ: 63.5, 68.3, 69.6, 71.2	_
IR (CCl ₄)	3311 cm ⁻¹ , 2112 cm ⁻¹	_

Experimental Protocols Synthesis of Ethynylferrocene

A common and reliable method for the synthesis of **ethynylferrocene** starts from acetylferrocene. This two-step procedure involves the formation of an intermediate, (2-formyl-1-chlorovinyl)ferrocene, followed by treatment with a base to yield the final product.



Step 1: Synthesis of (2-formyl-1-chlorovinyl)ferrocene

- Reaction Setup: In a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), place acetylferrocene.
- Reagent Addition: Add N,N-Dimethylformamide (DMF).
- Vilsmeier-Haack Reaction: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃). An excess of phosphorus oxychloride is used to suppress the formation of byproducts.
- Reaction Progression: Allow the reaction to proceed, monitoring for the formation of the deep purple (2-formyl-1-chlorovinyl)ferrocene intermediate.
- Work-up: Carefully pour the reaction mixture into ice water to quench the reaction. Neutralize the solution.
- Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic phase, filter, and concentrate using a rotary evaporator to afford the crude product. The product can be further purified by chromatography.

Step 2: Synthesis of Ethynylferrocene

- Reaction Setup: In a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the (2-formyl-1chlorovinyl)ferrocene from Step 1 in anhydrous 1,4-dioxane.
- Base Treatment: Add a solution of sodium hydroxide in water to the reaction mixture.
- Reflux: Heat the mixture to boiling. The reaction can be monitored by thin-layer chromatography (TLC) using hexane as the eluent until the starting material is consumed.
- Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 N hydrochloric acid.
- Extraction: Pour the mixture into a separatory funnel and extract multiple times with hexane.

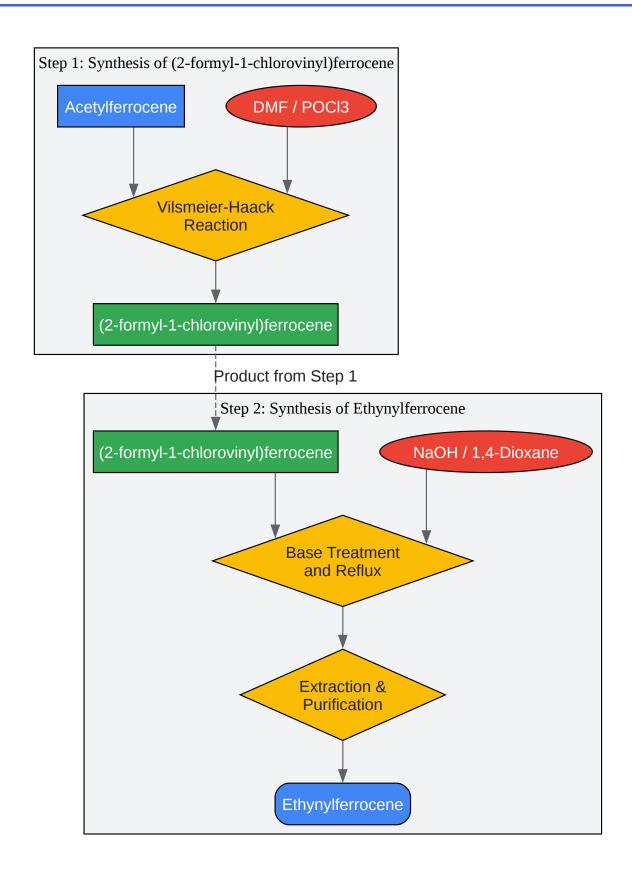






- Washing and Drying: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with water. Dry the organic phase over sodium sulfate.
- Isolation: Filter and concentrate the organic phase using a rotary evaporator to obtain crude **ethynylferrocene**.
- Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure **ethynylferrocene** as an orange solid.





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Caption: Synthesis workflow for Ethynylferrocene.



Applications in Research and Drug Development Click Chemistry

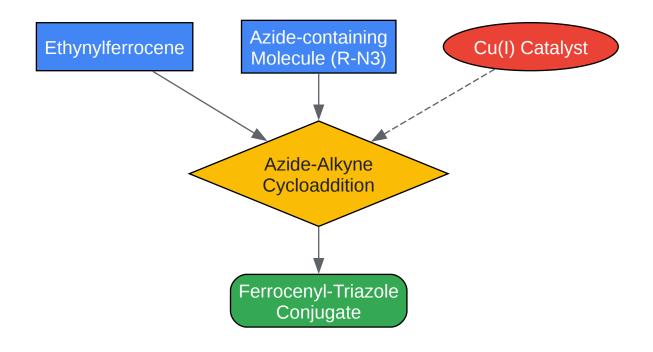
Ethynylferrocene is a key reagent in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific covalent linkage of the ferrocene moiety to other molecules, such as peptides, polymers, or other drug scaffolds.

General Protocol for CuAAC Reaction:

- Dissolve the azide-containing compound and **ethynylferrocene** in a suitable solvent system (e.g., a mixture of t-butanol and water).
- Add a copper(II) sulfate solution.
- Add a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.
- Stir the reaction at room temperature until completion.
- The resulting 1,2,3-triazole-linked ferrocene conjugate can be isolated and purified using standard techniques.

This methodology has been used to synthesize ferrocene-containing histone deacetylase (HDAC) inhibitors, demonstrating the utility of **ethynylferrocene** in creating novel therapeutic agents.





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Caption: Click Chemistry application of Ethynylferrocene.

Electrochemistry and Surface Modification

The redox properties of the ferrocene/ferrocenium couple make **ethynylferrocene** a valuable tool in electrochemistry. It can be covalently attached to electrode surfaces (e.g., carbon, gold, platinum) through its ethynyl group. This modification creates chemically modified electrodes (CMEs) with well-defined electrochemical responses. Such CMEs are used in the development of electrochemical sensors and in studies of electron transfer mechanisms.

Precursor for Bioactive Molecules

The ferrocene scaffold is recognized for its low toxicity, stability, and ability to enhance membrane permeability, making it an attractive moiety in drug design. **Ethynylferrocene** serves as a versatile starting material for the synthesis of more complex ferrocene derivatives with potential biological activities, including anticancer and antimalarial properties. For instance, ferrocene-containing hybrids have been developed that show enhanced cytotoxic effects against cancer cell lines compared to their organic counterparts.

Conclusion



Ethynylferrocene is a fundamentally important reagent with a well-established synthetic protocol and a growing number of applications. For researchers in drug development and materials science, its utility in click chemistry provides a reliable method for incorporating the unique electrochemical and structural properties of ferrocene into novel molecular systems. The detailed protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and application of this versatile organometallic compound.

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- To cite this document: BenchChem. [Ethynylferrocene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811955#ethynylferrocene-cas-number-and-molecular-weight]

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